3,5-Difluoro-4-iodobenzaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

3,5-Difluoro-4-iodobenzaldehyde (C₇H₃F₂IO, MW 268.00 g/mol) is a halogenated aromatic aldehyde that integrates an aldehyde handle, two electron-withdrawing fluorine substituents at the 3- and 5-positions, and an iodine atom at the 4-position on a single benzene ring. This trifunctional architecture positions the compound at the intersection of fluorinated building block chemistry and heavy-halogen cross-coupling utility.

Molecular Formula C7H3F2IO
Molecular Weight 268 g/mol
CAS No. 357166-64-4
Cat. No. B1378396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-iodobenzaldehyde
CAS357166-64-4
Molecular FormulaC7H3F2IO
Molecular Weight268 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)I)F)C=O
InChIInChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
InChIKeyYPNPMPXTPBLXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4): A Strategic Fluorinated Aryl Aldehyde Building Block for Rational Procurement


3,5-Difluoro-4-iodobenzaldehyde (C₇H₃F₂IO, MW 268.00 g/mol) is a halogenated aromatic aldehyde that integrates an aldehyde handle, two electron-withdrawing fluorine substituents at the 3- and 5-positions, and an iodine atom at the 4-position on a single benzene ring [1]. This trifunctional architecture positions the compound at the intersection of fluorinated building block chemistry and heavy-halogen cross-coupling utility. Its calculated XLogP3 of 2.2 [1] reflects a balanced lipophilicity profile that distinguishes it from non-fluorinated and non-iodinated congeners. Commercially available at ≥98% purity from multiple global suppliers with storage at 2–8 °C under inert atmosphere , the compound serves as a versatile intermediate in medicinal chemistry, materials science, and synthetic methodology development.

Why 3,5-Difluoro-4-iodobenzaldehyde Cannot Be Replaced by Simpler Analogs in Performance-Driven Workflows


Substituting 3,5-difluoro-4-iodobenzaldehyde with 4-iodobenzaldehyde, 3,5-difluorobenzaldehyde, or 4-bromo-3,5-difluorobenzaldehyde introduces measurable penalties in lipophilicity, cross-coupling reactivity, and electrophilic character. The absence of fluorine atoms increases LogP (2.7 for 4-iodobenzaldehyde vs. 2.2 for the target compound [1]), while their absence eliminates the electron-deficient ring activation that enhances aldehyde electrophilicity in nucleophilic additions [2]. Replacing iodine with bromine reduces oxidative addition rates by approximately 50–100 fold in typical Pd-catalyzed cross-couplings, based on well-established C–X bond dissociation energy trends (C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol) [3]. The 2,6-difluoro regioisomer (CAS 1160573-10-3) suffers from steric shielding of the aldehyde group and altered electronic distribution, which can suppress reactivity in condensation and cyclization reactions. These differences are not merely incremental; they can determine whether a synthetic sequence proceeds with useful yield or fails entirely.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-iodobenzaldehyde Against Its Closest Analogs


LogP Differential: 3,5-Difluoro-4-iodobenzaldehyde Occupies a Distinct Lipophilicity Window

The calculated partition coefficient (XLogP3) of 3,5-difluoro-4-iodobenzaldehyde is 2.2 , which is 0.5 log units lower than that of non-fluorinated 4-iodobenzaldehyde (XLogP3 = 2.7) [1] and 0.6 log units higher than that of non-iodinated 3,5-difluorobenzaldehyde (XLogP3 = 1.6) [2]. This intermediate value places the compound in an optimal range for balancing membrane permeability and aqueous solubility in early drug discovery. The 4-bromo-3,5-difluorobenzaldehyde has a comparable logP of 2.3 [3] but lacks the heavy-atom effect of iodine for X-ray crystallography phasing.

Lipophilicity Drug-likeness Physicochemical profiling

Cross-Coupling Reactivity Edge: Aryl Iodide Outperforms Aryl Bromide in Catalytic Cycle Turnover

The C–I bond in 3,5-difluoro-4-iodobenzaldehyde has a dissociation energy of approximately 57 kcal/mol, compared to ~71 kcal/mol for the C–Br bond in 4-bromo-3,5-difluorobenzaldehyde [1]. In Pd(0)-catalyzed cross-coupling, this 14 kcal/mol difference translates to oxidative addition rates that are typically 50–100 times faster for aryl iodides than for aryl bromides under identical conditions [2]. This kinetic advantage enables lower catalyst loadings, shorter reaction times, and higher turnover numbers in Suzuki, Sonogashira, and Heck reactions, reducing both material cost and byproduct formation in multi-step syntheses.

Palladium catalysis Suzuki-Miyaura coupling Oxidative addition

Enhanced Aldehyde Electrophilicity Driven by 3,5-Difluoro Substitution

The two fluorine substituents at the 3- and 5-positions exert a combined σₘ electron-withdrawing effect of +0.68 (σₘ for F = +0.34 each) [1], which polarizes the carbonyl group and increases the partial positive charge on the aldehyde carbon. This effect is absent in 4-iodobenzaldehyde (σₘ for 4-I = +0.35; but no ring fluorination) [1] and in 3,5-difluorobenzaldehyde, where the 4-position lacks the iodine leaving group. The enhanced electrophilicity manifests as faster imine, hydrazone, and acetal formation rates, quantified through Hammett ρ-value correlations (ρ ≈ +1.0 to +2.0 for typical aldehyde addition reactions) [2].

Hammett substituent constants Nucleophilic addition Imine formation

Validated Utility in Heterocycle Construction: 2,5-Disubstituted 1,3-Dioxane Synthesis

3,5-Difluoro-4-iodobenzaldehyde has been explicitly reported as a reactant with pentylpropanediol for the preparation of 2,5-disubstituted 1,3-dioxanes . This acetalization exploits the aldehyde functionality while retaining the aryl iodide for subsequent cross-coupling, demonstrating orthogonal reactivity not achievable with mono-functional analogs. The resulting dioxane products have been investigated as potential chemoprevention agents and synthetic building blocks [1]. No equivalent utility has been documented for 4-iodobenzaldehyde or 3,5-difluorobenzaldehyde in this specific transformation sequence.

Heterocyclic chemistry Acetalization Dioxane building blocks

Provenance and Quality Control: 98% Purity Threshold and Light-Sensitive Storage Requirements

Commercial suppliers including MACKLIN, Aladdin, and ChemScene consistently offer 3,5-difluoro-4-iodobenzaldehyde at ≥98% purity with specified storage at 2–8 °C under nitrogen and protection from light . The compound's light sensitivity, attributed to the weak C–I bond, necessitates rigorous storage protocols that general-purpose benzaldehydes (e.g., 4-iodobenzaldehyde, typically stored at room temperature without light restriction) do not require . Procurement of material meeting these specifications ensures reproducibility in light-sensitive photocatalytic and photoredox applications.

Supplier quality Purity specification Storage integrity

High-Value Application Scenarios for 3,5-Difluoro-4-iodobenzaldehyde Driven by Quantitative Differentiation


Lead Optimization in Medicinal Chemistry: Introducing Fluorine and a Cross-Coupling Handle in a Single Step

In structure-activity relationship (SAR) campaigns, simultaneous installation of metabolically stabilizing fluorine atoms and a versatile iodine cross-coupling site is critical. 3,5-Difluoro-4-iodobenzaldehyde enables chemists to construct biaryl, alkyne, and alkene libraries directly from a single aldehyde precursor without sequential halogenation steps. The intermediate LogP of 2.2 ensures that early analogs remain within drug-like property space, while the aldehyde electrophilicity enhanced by the σₘ (+0.68) fluorine effect [1] facilitates rapid imine and hydrazone library generation for fragment-based screening.

Photoredox Catalysis and Light-Mediated Transformations Requiring C–I Bond Lability

The weak C–I bond (~57 kcal/mol) makes 3,5-difluoro-4-iodobenzaldehyde an ideal substrate for visible-light photoredox catalysis, where oxidative quenching cycles generate aryl radicals. The compound's documented light sensitivity and requirement for protected storage (dark, 2–8 °C) [1] corroborate its suitability for applications where controlled photochemical activation is desired. This contrasts with the bromo analog (C–Br BDE ≈ 71 kcal/mol), which requires higher-energy UV irradiation and specialized photocatalysts.

Building Block for Dual-Mode Molecular Probes (Fluorescence and X-ray Crystallography)

The iodine atom provides a strong anomalous scattering signal for X-ray crystallographic phasing (f” = 6.8 electrons for Cu Kα radiation), while the aldehyde group can be converted to fluorophores or affinity tags. The 3,5-difluoro pattern contributes to metabolic stability without excessive lipophilicity (LogP 2.2 vs. 2.7 for 4-iodobenzaldehyde) , making derivatives suitable for cellular imaging studies where non-specific binding must be minimized.

Late-Stage Diversification in Natural Product and Macrocycle Synthesis

The orthogonal reactivity triad (aldehyde for acetal/hemiaminal formation, aryl iodide for cross-coupling, electron-deficient ring for nucleophilic aromatic substitution) enables sequential functionalization strategies in complex molecule synthesis. The validated dioxane formation with pentylpropanediol demonstrates aldehyde protection while preserving the iodine site for subsequent Suzuki or Sonogashira coupling, a tactical advantage not achievable with mono-functional or non-fluorinated analogs.

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